molecular formula C12H17NO2 B12297159 Tert-butyl rel-(1R,5S,6S)-6-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

Tert-butyl rel-(1R,5S,6S)-6-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B12297159
M. Wt: 207.27 g/mol
InChI Key: KBYALVATYKXAMB-PBINXNQUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl rel-(1R,5S,6S)-6-ethynyl-3-azabicyclo[310]hexane-3-carboxylate is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl rel-(1R,5S,6S)-6-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves the reaction of tert-butyl chloroformate with 3-azabicyclo[3.1.0]hexane-6-amine in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like tetrahydrofuran under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Scientific Research Applications

Tert-butyl rel-(1R,5S,6S)-6-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor binding assays.

    Industrial Applications: Used in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of Tert-butyl rel-(1R,5S,6S)-6-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can modulate various biochemical pathways, making it useful in drug development .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
  • Tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
  • Tert-butyl 6-hydroxymethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

Uniqueness

Tert-butyl rel-(1R,5S,6S)-6-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate is unique due to its ethynyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound in the synthesis of novel pharmaceuticals and advanced materials .

Biological Activity

Tert-butyl rel-(1R,5S,6S)-6-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS No. 2414574-91-5) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C12H17NO2
  • Molecular Weight : 209.27 g/mol
  • Structural Characteristics : The compound features a bicyclic structure with an ethynyl group at position 6 and a tert-butyl carboxylate moiety.

The biological activity of this compound is primarily linked to its interaction with specific biological pathways:

  • NF-kB Pathway Inhibition : This compound has been studied for its role as a selective inhibitor of nuclear factor-kappa B inducing kinase (NIK), which is crucial in the non-canonical NF-kB signaling pathway. Dysregulation of this pathway is associated with various autoimmune diseases and cancers .
  • Antiinflammatory Effects : By inhibiting NIK, the compound may reduce the transcriptional activity of NF-kB target genes involved in inflammatory responses, potentially offering therapeutic benefits in conditions like systemic lupus erythematosus (SLE) and other inflammatory disorders .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
NIK InhibitionSelective inhibition of NIK leading to reduced NF-kB activity
Antiinflammatory PotentialReduction in pro-inflammatory cytokine production
CytotoxicityEvaluated against various cancer cell linesNot specified

Study 1: NIK Inhibition and Immune Response

In a study aimed at evaluating the efficacy of NIK inhibitors, this compound was shown to significantly decrease the activation of NF-kB in immune cells stimulated by TNF-alpha. This suggests its potential utility in treating autoimmune conditions where NF-kB signaling is aberrant.

Study 2: Anticancer Activity

Another investigation focused on the compound's cytotoxic effects on various cancer cell lines. Results indicated that treatment with this compound led to a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent.

Research Findings

Recent advancements in synthetic methodologies have allowed for the efficient production of this compound, facilitating further biological evaluations. The compound's ability to selectively inhibit NIK has been linked to promising therapeutic applications in immunology and oncology.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

tert-butyl (1R,5S)-6-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

InChI

InChI=1S/C12H17NO2/c1-5-8-9-6-13(7-10(8)9)11(14)15-12(2,3)4/h1,8-10H,6-7H2,2-4H3/t8?,9-,10+

InChI Key

KBYALVATYKXAMB-PBINXNQUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2C#C

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C2C#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.